molecular formula C11H12N2 B1317972 N-Methyl-1-quinolin-3-ylmethanamine

N-Methyl-1-quinolin-3-ylmethanamine

Cat. No. B1317972
M. Wt: 172.23 g/mol
InChI Key: BQGLOBVGXNNQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-quinolin-3-ylmethanamine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1-quinolin-3-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-quinolin-3-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Methyl-1-quinolin-3-ylmethanamine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

N-methyl-1-quinolin-3-ylmethanamine

InChI

InChI=1S/C11H12N2/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8,12H,7H2,1H3

InChI Key

BQGLOBVGXNNQIO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-quinolinecarboxaldehyde (1.5 g, 10 mmole), 2.0 M CH3NH2/MeOH (10 mL, 20 mmole), glacial AcOH (0.6 mL, 10 mmole), and NaBH3CN (0.35 g, 11 mmole) in MeOH (20 mL) was stirred at RT overnight, then was concentrated in vacuo. The residue was diluted with 5% NaOH and extracted with CH2Cl2. The combined organic extracts were washed with brine, dried over MgSO4, and concentrated. Flash chromatography on silica gel (10% MeOH/CH2Cl2) gave the title compound (0.83 g, 24%) as a slightly yellow viscous oil: MS (ES) m/e 173 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CH3NH2 MeOH
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
24%

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